molecular formula C5H8N6O B019595 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide CAS No. 3413-72-7

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

Cat. No. B019595
CAS RN: 3413-72-7
M. Wt: 168.16 g/mol
InChI Key: KNZAVOVKKCNCEG-BJMVGYQFSA-N
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Description

Synthesis Analysis 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, also known by various nomenclatures and derivatives, is synthesized through specific chemical reactions. Its synthesis involves the preparation from 5-diazoimidazole-4-carboxamide and the appropriate N-alkyl methylamine, resulting in various derivatives that have shown significant effects in extending the life span of leukemic mice among other anticancer activities (Shealy, Krauth, Clayton, Shortnacy, & Laster, 1968).

Molecular Structure Analysis The molecular structure of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide plays a crucial role in its interaction with DNA and cellular components. Its active intermediate in metabolism has been studied for effects on DNA, where it undergoes rapid hydrolysis upon addition to aqueous solutions of calf thymus DNA, indicating significant interactions at the molecular level (Mizuno & Decker, 1976).

Chemical Reactions and Properties Chemically, this compound exhibits alkylating activity, where metabolites like 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide are produced as part of its metabolism in organisms. These metabolites have shown varied biological effects, including interaction with nucleic acids and potential methylation of DNA (Kolar, Maurer, & Wildschütte, 1980).

Physical Properties Analysis The physical properties, including stability and transformations of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide and its derivatives, are crucial for its storage and application. Studies highlight its transformation products and their acidity, which can be titrated, offering insights into its stability under various conditions (James, Sternglanz, & Shealy, 1969).

Chemical Properties Analysis The compound and its derivatives' chemical properties, such as mutagenic activity, have been studied extensively. It has been identified as highly mutagenic in both eukaryotic and prokaryotic cells, indicating its potent effect on genetic material without requiring metabolic activation (Bartoli-Klugmann et al., 1982).

Scientific Research Applications

1. Application in Cancer Research

  • Summary of Application: The compound has been used to study its effects on the growth and macromolecular synthesis of Novikoff hepatoma cells in culture .
  • Methods of Application: The compound was applied to Novikoff hepatoma cells in culture. The rate of incorporation of the appropriate 3 H-labeled precursor was used to determine effects on macromolecular synthesis .
  • Results: The compound decreased the viable cell count by 99%. It inhibited DNA (72%) and protein (65%) synthesis but stimulated RNA (127%) synthesis .

2. Application in Studying Mechanisms of Resistance

  • Summary of Application: The compound has been used to study mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in three human cell lines .
  • Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT). The ability to repair 06 methyl-guanine was directly related to resistance to MTIC .
  • Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .

3. Application in Studying Resistance Mechanisms

  • Summary of Application: The compound has been used to study mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT) .
  • Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT). The ability to repair 06 methyl-guanine was directly related to resistance to MTIC .
  • Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .

4. Application in Immunity Studies

  • Summary of Application: The compound, also known as DTIC, was administered for 5 consecutive days as a rapid 150-mg/sq m or 250-mg/sq m infusion to 13 patients with melanoma .
  • Methods of Application: The compound was administered for 5 consecutive days as a rapid 150-mg/sq m or 250-mg/sq m infusion to 13 patients with melanoma .
  • Results: DTIC did not interfere with induction of a cellular immune (delayed hypersensitivity) response to dinitrochlorobenzene in 7 of 12 patients tested or with established delayed hypersensitivity reactions in 8 of 8 patients .

5. Application in DNA Repair Mechanisms

  • Summary of Application: The compound has been used to study the mechanisms of resistance to its active metabolite in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .
  • Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme O6AT. The ability to repair O6 methyl-guanine was directly related to resistance to the compound .
  • Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .

6. Application in Brain Tumor Treatment

  • Summary of Application: The compound, also known as Temozolomide (TMZ), is an antineoplastic agent that acts through its degraded biological form MTIC .
  • Methods of Application: The compound degrades into the DNA methylating agent methyldiazonium that alkylates the DNA in tumor cells .
  • Results: It is approved by the FDA to treat two types of brain tumor – glioblastoma multiforme and anaplastic astrocytoma .

Future Directions

MTIC is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . Therefore, future research could focus on developing new drugs or treatment methods based on the properties and mechanisms of MTIC.

properties

IUPAC Name

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPAIHFZZKRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955666
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

CAS RN

3413-72-7
Record name 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide
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Record name 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
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Record name MTIC
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Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
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Record name 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide
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Record name MTIC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
NS Mizuno, RW Decker - Biochemical pharmacology, 1976 - Elsevier
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (NSC-407347, MTIC), an active intermediate in the metabolism of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388, …
Number of citations: 31 www.sciencedirect.com
NS Mizuno, RW Decker, B Zakis - Biochemical pharmacology, 1975 - Elsevier
All experiments were performed in the absence of light. A 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MIC) concentration of less than 10 −4 M had no effect on cell growth of L …
Number of citations: 32 www.sciencedirect.com
GE HOUSHOLDER, TILI LOO - Journal of Pharmacology and Experimental …, 1971 - Citeseer
Housuoi. nnn, GLENN E. AND Ti Li Loo: Disposition of 5-(3, 3-dimethyl-1-triazeno) imi-dazole-4-carboxamide, a new antitumor agent. J. Pharmacol. Exp. Ther. 179: 386-395, 1971. In tb’…
Number of citations: 34 citeseerx.ist.psu.edu
GF Kolar, M Maurer, M Wildschütte - Cancer letters, 1980 - Elsevier
The cancer chemotherapeutic drug, 5-(3,3-dimethyl-1-triazeno) imidazole-4-carboxamide (DIC, DTIC, NSC-45388), is metabolised in rats to a structurally related product which was …
Number of citations: 47 www.sciencedirect.com
SL Safgren, JM Reid, R Rios, MM Ames - Journal of Chromatography B …, 2001 - Elsevier
Dacarbazine (DTIC) is a prodrug that is clinically effective in the treatment of Hodgkin’s disease, melanoma and soft tissue sarcoma. To better characterize the clinical pharmacology of …
Number of citations: 33 www.sciencedirect.com
IP Hayward, PG Parsons - Australian journal of experimental …, 1984 - Wiley Online Library
The anti‐tumour methylating agent 5‐(3‐methyl‐1‐triazeno)imidazole‐4‐carboxamide (MTIC) increased the thymidine and deoxycytidine pools but not the deoxyguanosine pool in …
Number of citations: 16 onlinelibrary.wiley.com
DD Beal, JL Skibba, KK Whitnable, GT Bryan - Cancer Research, 1976 - AACR
Studies were undertaken to determine the effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) and its metabolites on the growth and macromolecular synthesis of …
Number of citations: 33 aacrjournals.org
JM Lunn, AL Harris - British journal of cancer, 1988 - nature.com
Mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno) imidazole-4-carboxamide (MTIC) of the drug 5-(3, 3-dimethyl-1-triázeno) imidazole-4-carboxamide (DTIC) …
Number of citations: 23 www.nature.com
PG Parsons, SG Smellie, LE Morrison, IP Hayward - Cancer Research, 1982 - AACR
In a cloned line of human melanoma cells (MM253c1), the dose of 5-(3′,3′-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) giving 37% survival was lowered by a factor of 6.8 …
Number of citations: 32 aacrjournals.org
HT Nagasawa, FN Shirota, NS Mizuno - Chemico-biological interactions, 1974 - Elsevier
Abstract Comparison of the nuclear magnetic resonance spectra of chemically synthesized methyl-d 1 -methanol with the methanol produced in the solvolytic decompostion of 5-(3-…
Number of citations: 21 www.sciencedirect.com

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